Cas no 1452575-84-6 (2-Fluoro-3-bromo-5-carboxyphenylboronic acid)

2-Fluoro-3-bromo-5-carboxyphenylboronic acid is a multifunctional boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds. Its unique structure, featuring fluorine and bromine substituents alongside a carboxylic acid group, enhances reactivity and selectivity in palladium-catalyzed transformations. The boronic acid moiety facilitates efficient coupling with aryl halides, while the electron-withdrawing fluorine and bromine groups stabilize intermediates and direct further functionalization. The carboxylic acid functionality provides additional versatility for conjugation or further derivatization. This compound is particularly valuable in pharmaceutical and materials science research, where precise control over molecular architecture is essential. Its high purity and stability under standard handling conditions make it a reliable reagent for synthetic applications.
2-Fluoro-3-bromo-5-carboxyphenylboronic acid structure
1452575-84-6 structure
Product Name:2-Fluoro-3-bromo-5-carboxyphenylboronic acid
CAS No:1452575-84-6
MF:C7H5BBrFO4
MW:262.825605154037
CID:4700819
Update Time:2025-11-02

2-Fluoro-3-bromo-5-carboxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-bromo-5-carboxyphenylboronic acid
    • 3-Bromo-5-Carboxy-2-fluorophenylboronic acid
    • 3-bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid
    • Inchi: 1S/C7H5BBrFO4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12)
    • InChI Key: CTJDZRABMGZXBA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C=C(B(O)O)C=1F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Topological Polar Surface Area: 77.8

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2-Fluoro-3-bromo-5-carboxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1452575-84-6)2-Fluoro-3-bromo-5-carboxyphenylboronic acid
Order Number:A1229579
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:09
Price ($):208
Email:sales@amadischem.com

Additional information on 2-Fluoro-3-bromo-5-carboxyphenylboronic acid

Comprehensive Guide to 2-Fluoro-3-bromo-5-carboxyphenylboronic acid (CAS No. 1452575-84-6): Properties, Applications, and Market Insights

2-Fluoro-3-bromo-5-carboxyphenylboronic acid (CAS No. 1452575-84-6) is a highly specialized boronic acid derivative that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the class of arylboronic acids, which are widely recognized for their versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of both fluoro and bromo substituents, along with a carboxy group, makes this molecule particularly valuable for designing complex molecular architectures.

The unique structural features of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid contribute to its reactivity and selectivity in various chemical transformations. Researchers are increasingly exploring its potential in the development of bioconjugates, drug candidates, and advanced materials. Its CAS number 1452575-84-6 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance in global markets.

One of the most compelling applications of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid lies in the field of medicinal chemistry. The compound's ability to participate in palladium-catalyzed coupling reactions enables the synthesis of novel heterocyclic compounds, which are often pivotal in drug discovery. Recent studies highlight its role in creating targeted therapies for diseases such as cancer and inflammatory disorders, aligning with the growing demand for precision medicine solutions.

Beyond pharmaceuticals, 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is also gaining traction in material science. Its incorporation into organic electronic devices, such as OLEDs and sensors, demonstrates its utility in advancing sustainable technologies. The compound's electron-withdrawing groups enhance the performance of these materials, making it a subject of interest for researchers focused on renewable energy and smart materials.

The market for boronic acid derivatives like 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is expanding rapidly, driven by innovations in biotechnology and nanotechnology. Suppliers and manufacturers are scaling up production to meet the rising demand from academic institutions, pharmaceutical companies, and material science labs. As the industry shifts toward green chemistry practices, the synthesis and application of this compound are being optimized for environmental sustainability.

For researchers and industry professionals, understanding the physical and chemical properties of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is essential. The compound typically appears as a white to off-white crystalline powder, with a molecular weight that facilitates easy handling in laboratory settings. Its solubility in common organic solvents, such as dimethyl sulfoxide (DMSO) and methanol, further enhances its practicality in synthetic workflows.

In summary, 2-Fluoro-3-bromo-5-carboxyphenylboronic acid (CAS No. 1452575-84-6) represents a critical building block in modern chemistry. Its multifaceted applications, from drug development to advanced materials, underscore its importance in scientific and industrial advancements. As research continues to uncover new uses for this compound, its role in shaping the future of science and technology will undoubtedly grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1452575-84-6)2-Fluoro-3-bromo-5-carboxyphenylboronic acid
A1229579
Purity:99%
Quantity:1g
Price ($):208
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